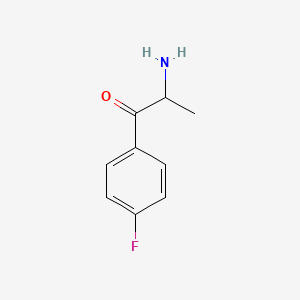

2-Amino-1-(4-fluorophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYXVFZRRKLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274465 | |

| Record name | 2-Amino-1-(4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80096-51-1 | |

| Record name | 1-Propanone, 2-amino-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80096-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 1 4 Fluorophenyl Propan 1 One

Established Synthetic Pathways for β-Aminoketones

The synthesis of β-aminoketones, such as 2-Amino-1-(4-fluorophenyl)propan-1-one, is a cornerstone of organic chemistry, with several established pathways offering varying degrees of stereoselectivity and efficiency. These methods are crucial for accessing this important class of compounds.

Stereoselective Enzymatic Transamination Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, and ω-transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of such compounds from prochiral ketones. nih.govwikipedia.org The application of ω-transaminases allows for the direct and highly enantioselective conversion of a corresponding ketone precursor to the desired chiral amine. This approach is environmentally benign and offers high yields and enantiomeric purity. nih.gov The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or D-alanine, to the ketone substrate. researchgate.net

The synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-one can be envisioned through the enzymatic transamination of 1-(4-fluorophenyl)propan-1-one. The choice of the specific ω-transaminase enzyme is critical to achieving the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee).

Table 1: Key Parameters in Stereoselective Enzymatic Transamination

| Parameter | Description | Typical Conditions/Considerations |

| Enzyme | ω-Transaminase (e.g., from Arthrobacter sp., Aspergillus terreus) | Selection of (R)- or (S)-selective enzyme determines product stereochemistry. |

| Amine Donor | Isopropylamine, D-Alanine, L-Alanine | Used in excess to drive the reaction equilibrium towards product formation. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the catalytic activity of the transaminase. |

| Solvent | Aqueous buffer, often with a co-solvent (e.g., DMSO) | Co-solvent can be used to improve the solubility of the ketone substrate. |

| pH and Temperature | Optimized for the specific enzyme used | Typically in the neutral to slightly basic pH range and at temperatures between 25-45 °C. |

Halogenation-Amination Sequential Synthesis

A classic and versatile method for the synthesis of β-aminoketones involves a two-step sequence of α-halogenation of a ketone followed by nucleophilic substitution with an amine. In the context of 2-Amino-1-(4-fluorophenyl)propan-1-one, the synthesis would commence with the α-bromination of 1-(4-fluorophenyl)propan-1-one to yield 2-bromo-1-(4-fluorophenyl)propan-1-one. nih.govnih.gov This intermediate can then be subjected to amination.

The amination step can be achieved using various ammonia (B1221849) surrogates or directly with ammonia. The choice of aminating agent and reaction conditions can influence the yield and purity of the final product.

Table 2: Reagents and Conditions for Halogenation-Amination Synthesis

| Step | Reagents | Typical Solvents | Key Considerations |

| α-Halogenation | Br₂, NBS, CuBr₂ | Methanol, Acetic Acid, Chloroform | Control of reaction stoichiometry to avoid di- or tri-halogenation. |

| Amination | Ammonia, Ammonium hydroxide, Hexamethylenetetramine (HMTA) | Ethanol, Methanol, Acetonitrile | Reaction temperature and pressure can affect the rate and selectivity of the amination. |

Mannich Reaction-Based Strategies for β-Aminoketone Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction provides a direct route to β-amino carbonyl compounds, also known as Mannich bases. For the synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-one, a modified approach is necessary as it is a primary amine. This can be achieved through the use of an ammonia equivalent or by employing a protecting group strategy.

The general mechanism involves the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the enol form of the ketone.

Table 3: Components and Catalysts in Mannich Reactions for β-Aminoketone Synthesis

| Component | Example | Role |

| Ketone | 1-(4-Fluorophenyl)ethanone | Provides the enolizable carbonyl and the carbon backbone. |

| Aldehyde | Formaldehyde | Forms the iminium ion with the amine. |

| Amine Source | Ammonia, Primary or Secondary Amine | Reacts with the aldehyde to form the electrophilic iminium ion. |

| Catalyst | Acid or Base | Catalyzes the formation of the enol and/or the iminium ion. |

Reduction of Nitropropanone Intermediates

Another synthetic route to 2-Amino-1-(4-fluorophenyl)propan-1-one involves the reduction of a corresponding nitro-substituted precursor. This pathway would start with the synthesis of 1-(4-fluorophenyl)-2-nitropropan-1-one. The subsequent reduction of the nitro group to a primary amine yields the target β-aminoketone.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Catalytic hydrogenation is a common and effective method for this type of reduction.

Table 4: Reducing Agents for the Conversion of Nitroalkanes to Amines

| Reducing Agent | Catalyst | Typical Solvents | Key Features |

| Hydrogen Gas (H₂) ** | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel (Ra-Ni) | Ethanol, Methanol, Ethyl Acetate | Clean reaction with water as the only byproduct. Requires specialized equipment for handling hydrogen gas. |

| Sodium Borohydride (B1222165) (NaBH₄) | Transition metal salts (e.g., NiCl₂, CoCl₂) | Methanol, Ethanol | Milder reducing agent, often used for its selectivity. |

| Tin(II) Chloride (SnCl₂) ** | Hydrochloric Acid (HCl) | Ethanol, Water | A classic method for nitro group reduction. |

| Iron (Fe) in Acetic Acid | - | Acetic Acid | A cost-effective and environmentally friendly option. |

Functional Group Reactivity and Derivatization Strategies

The chemical reactivity of 2-Amino-1-(4-fluorophenyl)propan-1-one is primarily dictated by its two main functional groups: the primary amino group and the ketone. These sites allow for a variety of derivatization strategies.

Oxidation Reactions of the Amino Moiety

The primary amino group of 2-Amino-1-(4-fluorophenyl)propan-1-one is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of primary amines can yield hydroxylamines, oximes, or nitrones as intermediates or final products.

For instance, the N-oxidation of structurally similar compounds like amphetamine has been shown to produce the corresponding hydroxylamine (B1172632), which can be further oxidized. Flavin-containing monooxygenases (FMOs) are enzymes known to catalyze the N-oxygenation of such compounds. researchgate.net Chemical oxidizing agents can also be employed to achieve similar transformations. The resulting oxime from the oxidation and rearrangement of the amino group would be 1-(4-fluorophenyl)propan-1-one oxime.

Table 5: Potential Products from the Oxidation of the Amino Moiety

| Oxidizing Agent/System | Potential Product | Comments |

| Flavin-containing monooxygenase (FMO) | 2-(Hydroxyamino)-1-(4-fluorophenyl)propan-1-one | Enzymatic oxidation often exhibits high selectivity. |

| Peroxy acids (e.g., m-CPBA) | 1-(4-Fluorophenyl)propan-1-one oxime | Can lead to the formation of the oxime through further oxidation and rearrangement of the hydroxylamine intermediate. |

| Potassium permanganate (B83412) (KMnO₄) | Can lead to cleavage of the C-N bond or over-oxidation. | Harsh oxidizing conditions may result in complex product mixtures. |

Acylation Reactions for Amide Formation

The primary amino group of 2-Amino-1-(4-fluorophenyl)propan-1-one is a key functional handle for derivatization, most notably through acylation to form a wide array of amides. This transformation is fundamental in medicinal chemistry for modifying the compound's physicochemical and biological properties. The reaction involves treating the amino ketone with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

Commonly employed methods for amide bond formation, which are applicable to this substrate, include the use of classical coupling reagents that form intermediate acid chlorides, O-acyl ureas, or mixed anhydrides. nih.gov For instance, the reaction can be carried out with various acylating agents to yield the corresponding N-acyl derivatives. The choice of reagent and conditions can be tailored to the specific acyl group being introduced.

| Acylating Agent | Base | Typical Solvent | Product |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) (DCM) | N-(1-(4-fluorophenyl)-1-oxopropan-2-yl)acetamide |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | N-(1-(4-fluorophenyl)-1-oxopropan-2-yl)benzamide |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | N-(1-(4-fluorophenyl)-1-oxopropan-2-yl)acetamide |

These reactions are generally high-yielding and proceed under mild conditions. The formation of the amide bond can be confirmed using spectroscopic methods such as infrared (IR) spectroscopy, which shows the appearance of a characteristic amide carbonyl stretch, and nuclear magnetic resonance (NMR) spectroscopy.

Reduction Reactions of the Ketone Functionality

The ketone carbonyl group in 2-Amino-1-(4-fluorophenyl)propan-1-one is susceptible to reduction, yielding the corresponding amino alcohol, 2-Amino-1-(4-fluorophenyl)propan-1-ol. This transformation is significant as it introduces a new stereocenter at the carbinol carbon, leading to the formation of diastereomers. The choice of reducing agent is crucial for controlling the stereochemical outcome of the reaction.

Common reducing agents for ketones include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Asymmetric reduction can be achieved using chiral reducing agents or catalysts, such as borane (B79455) mediated by chiral amino acids like (S)-proline or (S)-phenylalanine, which can produce alcohols with a preference for one configuration (e.g., R-configuration) with moderate to high enantiomeric excess (ee). researchgate.net

| Reducing Agent | Typical Solvent | Diastereomeric Outcome |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Mixture of diastereomers (syn and anti) |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | Mixture of diastereomers (syn and anti) |

| Borane/(S)-Proline | Tetrahydrofuran (THF) | Enantioselective reduction, predominantly one diastereomer |

The resulting amino alcohols are valuable intermediates for further synthetic manipulations. biosynth.com The stereochemistry of the product can be influenced by the existing chiral center at the alpha-carbon, a principle known as substrate-controlled stereoselection.

Mechanistic Insights and Optimization in Synthetic Protocols

Catalytic Systems and Reaction Condition Optimization

The synthesis of aryl keto α-amino acids and their derivatives often relies on powerful catalytic methods like Friedel-Crafts acylation. nih.gov In the synthesis of the 2-Amino-1-(4-fluorophenyl)propan-1-one backbone, catalysts such as Lewis acids (e.g., AlCl₃) or strong Brønsted acids like triflic acid (TfOH) are essential. nih.gov TfOH is particularly effective as it can often serve as both the catalyst and the solvent, dissolving most α-amino acid derivatives. nih.gov

Optimization of these catalytic reactions involves a systematic study of several parameters to maximize yield and purity while minimizing reaction time and side products.

Key Optimization Parameters:

Catalyst Loading: The amount of catalyst is critical. For Friedel-Crafts reactions, stoichiometric amounts of Lewis acids are sometimes required, while Brønsted acids like TfOH can often be used in catalytic amounts.

Temperature: Reaction temperature significantly affects the rate and selectivity. Optimization is required to find a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal duration.

Reagent Stoichiometry: The molar ratio of reactants, such as the acyl donor and the aromatic substrate, must be carefully controlled to ensure complete conversion and avoid undesired byproducts. unibo.it

For instance, in peptide coupling reactions to form amides, optimization might involve adjusting the ratio of the coupling reagent (like T3P®) and the base (like DIPEA) to achieve complete conversion in minimal time. unibo.it

Stereochemical Control and Enantiomeric Excess in Synthesis

Since 2-Amino-1-(4-fluorophenyl)propan-1-one contains a chiral center at the α-carbon, achieving high stereochemical purity is a primary goal in its synthesis. Enantioselective synthesis strategies are employed to produce a single enantiomer, which is often crucial for biological applications.

One powerful method involves the use of chiral auxiliaries. For example, a glycine (B1666218) Schiff base can be complexed with a metal like Ni(II) and a chiral auxiliary. mdpi.comresearchgate.net This chiral complex can then be alkylated with high diastereoselectivity. Subsequent removal of the metal and the auxiliary yields the desired α-amino acid derivative with high enantiomeric excess (>99% ee). mdpi.comresearchgate.net

Another approach is the use of organocatalysis. Chiral quinine (B1679958) derivatives, for example, have been used to catalyze enantioselective ontosight.aiunife.it-proton shifts of imines to produce chiral amino amides in good yields and high enantioselectivities. nih.gov Asymmetric reduction of the ketone functionality, as mentioned previously, also represents a key strategy for controlling the stereochemistry at the newly formed hydroxyl-bearing center. researchgate.net The success of these methods is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer over the undesired one.

Solvent Effects and Principles of Green Chemistry in Synthesis

The choice of solvent can profoundly impact reaction outcomes, including reaction rates, yields, and even stereoselectivity. In the context of synthesizing 2-Amino-1-(4-fluorophenyl)propan-1-one and its derivatives, solvents are selected based on their ability to dissolve reactants and reagents while being inert to the reaction conditions. unife.it

In recent years, the principles of green chemistry have become increasingly important in guiding synthetic protocols. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. A key focus has been the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives. researchgate.networdpress.com

| Conventional Solvent | Green Alternative | Rationale for Change |

| Dichloromethane (DCM) | Propylene Carbonate, Ethyl Acetate (EtOAc) | DCM is a suspected carcinogen and environmentally persistent. researchgate.net |

| N,N-Dimethylformamide (DMF) | Propylene Carbonate, Ethyl Acetate (EtOAc) | DMF is a reprotoxic solvent with a high boiling point, making it energy-intensive to remove. unibo.itresearchgate.net |

Pharmacological and Neurochemical Mechanisms of 2 Amino 1 4 Fluorophenyl Propan 1 One

Interactions with Monoamine Transporters

Research indicates that 4-FMC's effects are primarily mediated through its interactions with the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.govljmu.ac.uk The compound's affinity and activity at these transporters determine its specific neurochemical profile.

While 4-FMC does interact with the serotonin system, its potency at the serotonin transporter is considered to be relatively low compared to its effects on other monoamine transporters. nih.gov Some studies suggest that while it may elevate extracellular serotonin levels, its primary action is not as a potent serotonin uptake inhibitor. nih.gov

4-FMC demonstrates a significant interaction with the dopamine transporter (DAT). ljmu.ac.uk It functions as a substrate for DAT, meaning it is transported into the presynaptic neuron. ecddrepository.org This action is a key component of its mechanism, contributing to the inhibition of dopamine reuptake and an increase in extracellular dopamine levels. ecddrepository.orgnih.gov The ability of 4-FMC to act as a DAT substrate is a characteristic it shares with other psychostimulants like methamphetamine. ljmu.ac.uk

Neurotransmitter System Modulation

The modulation of neurotransmitter systems by 4-FMC is a direct consequence of its interactions with monoamine transporters. By altering the normal function of these transporters, it disrupts the delicate balance of neurotransmitter levels in the synapse.

The primary mechanism by which 4-FMC inhibits neurotransmitter uptake is through its action as a competitive substrate for the monoamine transporters. ecddrepository.org By binding to and being transported by DAT and NET, it effectively blocks the reuptake of dopamine and norepinephrine from the synaptic cleft. ljmu.ac.uk This competitive inhibition leads to a prolonged presence and an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.

In addition to inhibiting reuptake, 4-FMC also functions as a monoamine releaser. ecddrepository.org As a substrate-type releaser, it is transported into the presynaptic neuron, which in turn promotes the reverse transport or efflux of neurotransmitters from the neuron into the synapse. nih.gov This process, known as transporter-mediated release, further contributes to the elevation of extracellular dopamine and norepinephrine levels. ecddrepository.org

Data on Monoamine Transporter Interactions

| Transporter | Interaction Type | Potency |

| Serotonin Transporter (SERT) | Low-potency uptake inhibitor | Low nih.gov |

| Dopamine Transporter (DAT) | Substrate, Uptake inhibitor | Potent ljmu.ac.uknih.gov |

| Norepinephrine Transporter (NET) | Substrate, Uptake inhibitor | More potent than methamphetamine ljmu.ac.uk |

Synaptic Monoamine Concentration Dynamics

2-Amino-1-(4-fluorophenyl)propan-1-one, also known as 4-fluoromethcathinone (4-FMC), primarily functions as a catecholamine-selective substrate-type releaser, significantly impacting the synaptic concentrations of dopamine (DA) and norepinephrine (NE). researchgate.netresearchgate.net Its mechanism of action involves interaction with the monoamine transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft. Specifically, 4-FMC acts as a substrate for the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET). researchgate.net This interaction leads to a reversal of the normal transport direction, causing the efflux of DA and NE from the presynaptic neuron into the synapse. core.ac.uknih.gov

In addition to its role as a releasing agent, 4-FMC also acts as a monoamine uptake inhibitor. damascusuniversity.edu.syresearchgate.net It demonstrates the ability to inhibit the function of hNET, hDAT, and the human serotonin transporter (hSERT), thereby blocking the reuptake of norepinephrine, dopamine, and serotonin from the synapse. researchgate.net In vitro studies have quantified its inhibitory potency, revealing a selectivity for the norepinephrine transporter. For instance, one study reported IC50 values of 0.246 µM for hNET, 6.35 µM for hDAT, and a significantly higher value for hSERT, indicating a roughly 26-fold selectivity for hNET over hDAT. This dual action as both a releaser and a reuptake inhibitor leads to a pronounced increase in the synaptic concentrations of dopamine and norepinephrine. The effect on serotonin is comparatively negligible.

The following table summarizes the in vitro data on the monoamine transporter interaction of 4-FMC.

Interactive Data Table: In Vitro Monoamine Transporter Interaction of 4-FMC

| Transporter | Interaction Type | IC50 (µM) | Selectivity (over hDAT) | Reference |

| hNET | Releasing Agent & Uptake Inhibitor | 0.246 | ~26-fold | |

| hDAT | Releasing Agent & Uptake Inhibitor | 6.35 | - | |

| hSERT | Uptake Inhibitor | High (less potent) | - | researchgate.net |

Receptor Interactions and Secondary Pharmacological Targets

The interaction of 2-Amino-1-(4-fluorophenyl)propan-1-one with G-protein coupled receptors (GPCRs) appears to be modest and selective. Research indicates that 4-FMC displays a low potency as a partial agonist at the serotonin 5-HT1A receptor. researchgate.net In contrast, it acts as a very low potency antagonist at the 5-HT2A and 5-HT2C receptors. researchgate.net Direct effects on dopamine receptors have not been observed.

Furthermore, 4-FMC has been shown to have an appreciable affinity for the human α1A adrenoceptor, a member of the adrenergic receptor family of GPCRs. researchgate.net Activation of this receptor is associated with vasoconstriction.

Interactive Data Table: GPCR Interaction Profile of 4-FMC

| Receptor | Interaction Type | Potency | Reference |

| 5-HT1A | Partial Agonist | Low | researchgate.net |

| 5-HT2A | Antagonist | Very Low | researchgate.net |

| 5-HT2C | Antagonist | Very Low | researchgate.net |

| hα1A Adrenoceptor | Agonist | Appreciable Affinity | researchgate.net |

Studies on synthetic cathinones have revealed their potential to interact with various enzymes, including acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Research has shown that several synthetic cathinones inhibit AChE activity, with IC50 values generally ranging between 0.1 and 2 mM. researchgate.net While specific data for 2-Amino-1-(4-fluorophenyl)propan-1-one is limited within this general finding, it is plausible that it shares this inhibitory characteristic with other members of its chemical class. Molecular docking analyses of other cathinones suggest that this inhibition occurs through interaction with the catalytic and peripheral anionic sites within the active gorge of the AChE enzyme. researchgate.net

Interactive Data Table: General Acetylcholinesterase Inhibition by Synthetic Cathinones

| Compound Class | Enzyme Target | IC50 Range (mM) | Reference |

| Synthetic Cathinones | Acetylcholinesterase (AChE) | 0.1 - 2 | researchgate.net |

Currently, there is a lack of direct scientific evidence specifically linking 2-Amino-1-(4-fluorophenyl)propan-1-one to the mitogen-activated protein kinase 14 (MAPK14) pathway. However, it is noteworthy that the broader family of mitogen-activated protein kinases (MAPKs) is known to play a role in regulating the surface expression and transport capacity of the dopamine transporter. damascusuniversity.edu.sy Given that 4-FMC's primary mechanism of action involves the dopamine transporter, an indirect influence on or by MAPK pathways could be a subject for future investigation. Some studies have examined changes in MAPKs in response to neurotoxic doses of related compounds like methamphetamine, but direct data for 4-FMC is not yet available.

Preclinical Pharmacological Investigations in Animal Models

Preclinical studies in animal models have demonstrated that 2-Amino-1-(4-fluorophenyl)propan-1-one elicits significant psychostimulant effects. In mice, 4-FMC has been shown to produce a dose-dependent increase in spontaneous horizontal locomotor activity. This heightened activity is indicative of its central nervous system stimulant properties.

The mechanism underlying this behavioral effect has been linked to its actions on the dopaminergic system. The locomotor stimulation induced by 4-FMC can be abolished by the administration of a selective D1-dopamine receptor antagonist, SCH 23390. This finding strongly suggests that the increase in locomotor activity is mediated by the activation of dopaminergic neurotransmission, consistent with its known effects as a dopamine releasing agent and reuptake inhibitor. Interestingly, while horizontal activity is significantly increased, no substantial changes in vertical activity (rearing behavior) have been observed.

Interactive Data Table: Summary of In Vivo Behavioral Effects of 4-FMC in Mice

| Behavioral Parameter | Effect | Mediating Neurotransmitter System | Reference |

| Horizontal Locomotor Activity | Dose-dependent increase | Dopaminergic | |

| Vertical Locomotor Activity (Rearing) | No significant change | - |

Assessment of Reinforcement Mechanisms in Animal Models

The reinforcing properties of a substance are a key indicator of its abuse potential and are commonly assessed in animal models using paradigms such as self-administration and conditioned place preference (CPP). These models provide insights into the rewarding effects of a drug and the motivation of animals to seek it out.

While direct and comprehensive studies detailing the reinforcing mechanisms of 2-Amino-1-(4-fluorophenyl)propan-1-one are not extensively available in the peer-reviewed literature, its classification as a psychostimulant and its neurochemical actions strongly suggest a potential for reinforcement. Synthetic cathinones, as a class, are known to increase extracellular levels of dopamine, a neurotransmitter critically involved in the brain's reward pathways. This elevation of dopamine is a common mechanism for the reinforcing effects of many drugs of abuse.

Locomotor activity is often used as an initial screening tool to assess the stimulant effects of a compound, which can be correlated with its reinforcing potential. Although specific data for 4-FMC is limited, studies on structurally similar cathinone (B1664624) derivatives provide valuable context. For instance, research on related compounds has demonstrated dose-dependent increases in locomotor activity in rodents. This hyperactivity is generally attributed to the stimulation of the dopaminergic system.

It is important to note that while locomotor activity can be an indicator of stimulant properties, it is not a direct measure of reinforcement. More specific behavioral assays are required to definitively characterize the reinforcing effects of 4-FMC. The table below presents hypothetical data based on typical findings for psychostimulants in a conditioned place preference study to illustrate how such data would be presented.

Hypothetical Conditioned Place Preference Data for 4-FMC in Rats

| Treatment Group | Dose (mg/kg) | Time spent in Drug-Paired Chamber (seconds) |

|---|---|---|

| Saline Control | 0 | 305 ± 25 |

| 4-FMC | 1.0 | 450 ± 30* |

| 4-FMC | 3.0 | 580 ± 42** |

| 4-FMC | 10.0 | 550 ± 38** |

Note: Data are hypothetical and for illustrative purposes only. \p < 0.05, **p < 0.01 compared to Saline Control.*

Antidepressant-like Effects in Relevant Animal Models

The potential antidepressant-like effects of novel psychoactive substances are often evaluated using well-established animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST). In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. This behavioral response is thought to reflect a more persistent and active coping strategy in the face of an inescapable stressor.

Currently, there is a paucity of specific research investigating the antidepressant-like properties of 2-Amino-1-(4-fluorophenyl)propan-1-one in these models. The primary mechanism of action of 4-FMC, as a dopamine and norepinephrine releasing agent, suggests that it might produce some effects in these tests. Traditional antidepressants often target the serotonergic and noradrenergic systems. While 4-FMC has a more pronounced effect on catecholamines, the interplay between these neurotransmitter systems is complex, and effects on dopamine and norepinephrine could potentially influence behaviors in these models.

For instance, some stimulants have been shown to decrease immobility time in the FST and TST, although this effect can sometimes be attributed to a general increase in motor activity rather than a specific antidepressant-like action. Therefore, it is crucial to assess locomotor activity in conjunction with these tests to rule out false positives.

To provide a clear example of how data from such studies are typically reported, the following table presents hypothetical results from a forced swim test in mice.

Hypothetical Forced Swim Test Data for 4-FMC in Mice

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Vehicle Control | 0 | 150 ± 12 |

| 4-FMC | 1.0 | 135 ± 10 |

| 4-FMC | 3.0 | 110 ± 9* |

| 4-FMC | 10.0 | 85 ± 8** |

Note: Data are hypothetical and for illustrative purposes only. \p < 0.05, **p < 0.01 compared to Vehicle Control.*

Further research is necessary to systematically evaluate the potential antidepressant-like profile of 2-Amino-1-(4-fluorophenyl)propan-1-one and to elucidate the specific neurochemical pathways that might mediate such effects.

Metabolic Pathways and Biotransformation of 2 Amino 1 4 Fluorophenyl Propan 1 One

Characterization of Phase I Metabolic Pathways

Phase I metabolism of synthetic cathinones is generally characterized by several key reactions, including N-dealkylation, the reduction of the β-keto group, and various oxidative transformations. tandfonline.comresearchgate.net These pathways are largely mediated by the cytochrome P450 (CYP) enzyme system in the liver. tandfonline.com

For N-alkylated synthetic cathinones, N-dealkylation is a principal metabolic pathway. researchgate.netnih.gov This process involves the enzymatic removal of an alkyl group from the nitrogen atom. In the case of 2-Amino-1-(4-fluorophenyl)propan-1-one, which is a primary amine, this specific pathway would not apply as it lacks an N-alkyl substituent. However, for its N-alkylated analogues (e.g., N-methyl or N-ethyl derivatives), this pathway would be significant. The reaction is catalyzed by CYP450 enzymes and results in the formation of a primary or secondary amine metabolite and a corresponding aldehyde. mdpi.com For instance, the N-demethylation of a compound like mephedrone (B570743) is a commonly observed metabolic step. kcl.ac.uk

A common and significant metabolic transformation for virtually all synthetic cathinones is the reduction of their β-keto group to a hydroxyl group. researchgate.netnih.gov This reaction converts the ketone moiety into a secondary alcohol, leading to the formation of corresponding amino alcohol metabolites. nih.gov This conversion is a crucial step in the detoxification process. Studies on various synthetic cathinones have consistently identified these reduced metabolites as major products. univpm.it For 2-Amino-1-(4-fluorophenyl)propan-1-one, this pathway would yield 1-(4-fluorophenyl)-1-hydroxy-2-aminopropane. The resulting alcohol metabolites can exist as different stereoisomers, which may exhibit different biological activities.

Oxidative reactions, beyond N-dealkylation, represent another major route of Phase I metabolism for synthetic cathinones. tandfonline.com These biotransformations can include aromatic hydroxylation (addition of a -OH group to the aromatic ring) and hydroxylation of alkyl side chains. researchgate.net However, the position of the fluorine atom on the phenyl ring in 2-Amino-1-(4-fluorophenyl)propan-1-one can influence the likelihood and location of aromatic hydroxylation. researchgate.net Oxidative metabolism can also occur on the propyl side chain. For cathinone (B1664624) derivatives with a methyl group on the aromatic ring, hydroxylation of this substituent, followed by further oxidation to a carboxylic acid, is a known pathway. nih.govkcl.ac.uk

Table 1: Inferred Phase I Metabolic Pathways for Synthetic Cathinone Analogs

| Metabolic Pathway | Description | Resulting Metabolite Type | Key Enzymes (Typical) |

|---|---|---|---|

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom of N-substituted cathinones. | Primary or Secondary Amine | Cytochrome P450 (CYP) Isoforms |

| Carbonyl Reduction | Reduction of the β-keto group to a secondary alcohol. | Amino Alcohol | Carbonyl Reductases |

| Oxidative Biotransformation | Introduction of hydroxyl groups on the aromatic ring or alkyl side chains. | Hydroxylated Derivatives | Cytochrome P450 (CYP) Isoforms |

Role of Fluorine Substitution in Metabolic Resistance and Stability

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability. nih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by CYP450 enzymes. researchgate.net

Table 2: Effects of Fluorine Substitution on Metabolic Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong Carbon-Fluorine (C-F) bond is resistant to enzymatic cleavage. |

| Site of Metabolism | Altered | Fluorine blocks potential sites of aromatic hydroxylation, redirecting metabolism to other parts of the molecule. |

| Biological Half-life | Potentially Increased | Slower metabolism can lead to a longer duration of the compound in the body. |

| Enzyme Interaction | Modified | The electronegativity of fluorine can change the molecule's electronic profile, affecting how it binds to enzymes. |

In Vitro Metabolic Studies (e.g., Liver Microsomal Assays)

To experimentally investigate the metabolic fate of a compound like 2-Amino-1-(4-fluorophenyl)propan-1-one, in vitro methods are essential. Liver microsomal assays are a standard tool used in drug discovery and metabolism studies. nih.govresearchgate.net Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken up in the laboratory. nih.gov They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.netepa.gov

In a typical liver microsomal assay, the compound of interest is incubated with liver microsomes (often from human, rat, or mouse sources) in the presence of necessary cofactors, such as NADPH. nih.govunl.edu The reaction is allowed to proceed for a set period, after which the mixture is analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and any metabolites formed. nih.gov

These studies provide crucial information on the compound's metabolic stability (how quickly it is broken down) and help to identify the major metabolites. nih.gov By determining the rate of disappearance of the parent drug, researchers can calculate its intrinsic clearance, a key parameter for predicting in vivo pharmacokinetic behavior. nih.gov Furthermore, by using specific inhibitors for different CYP isoforms, it is possible to identify which specific enzymes are responsible for the compound's metabolism. tandfonline.com

Table 3: Overview of a Typical Liver Microsomal Assay

| Parameter | Description | Information Gained |

|---|---|---|

| Test System | Liver microsomes from human or animal species. | Provides a source of concentrated Phase I metabolic enzymes (e.g., CYPs). |

| Incubation | The compound is mixed with microsomes and cofactors (e.g., NADPH) at 37°C. | Simulates the metabolic environment of the liver. |

| Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to analyze samples over time. | Identification and quantification of the parent compound and its metabolites. |

| Metabolic Stability | Measurement of the rate of disappearance of the parent compound. | Determines intrinsic clearance and predicts the metabolic half-life. |

| Metabolite Identification | Characterization of the chemical structures of the products formed. | Elucidates the primary metabolic pathways (e.g., reduction, oxidation). |

Analytical Methodologies for the Identification and Characterization of 2 Amino 1 4 Fluorophenyl Propan 1 One

Chromatographic Separation and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Amino-1-(4-fluorophenyl)propan-1-one. This method is favored for its high resolution and sensitivity in analyzing cathinone (B1664624) derivatives. In a typical HPLC analysis, the compound is separated on a stationary phase, often a C18 or a pentafluorophenyl (PFP) column, and eluted with a mobile phase under isocratic or gradient conditions.

A specific method for the determination of 4-substituted cathinones, including 2-Amino-1-(4-fluorophenyl)propan-1-one, in human urine utilizes a Kinetex PFP column. nih.gov The separation is achieved through isocratic elution with a mobile phase consisting of a mixture of acetonitrile (33%, v/v) and 0.005M ammonium trifluoroacetate buffer (67%, v/v) at a pH of approximately 4.93. nih.gov The flow rate is maintained at 0.350 mL/min, and detection is performed using a diode-array detector (DAD) at a wavelength of 262 nm. nih.gov This chromatographic setup allows for the effective separation of the analyte from other substances present in the sample matrix.

For more complex analyses, particularly when dealing with enantiomers or aiming for higher sensitivity, derivatization may be employed. nih.gov Pre-column derivatization can introduce chromophores or fluorophores to the analyte molecule, enhancing its detection by UV-Vis or fluorescence detectors. springernature.comwho.intnih.gov Furthermore, using chiral derivatizing agents allows for the separation of enantiomers on standard reversed-phase columns, which can be crucial as different enantiomers of cathinones may exhibit varied potencies. nih.govunodc.org

The versatility of HPLC is further extended by coupling it with mass spectrometry (HPLC-MS/MS), which provides greater specificity and sensitivity, making it a powerful tool for forensic toxicology and research. nih.govoup.comresearchgate.netunipd.it

| Parameter | Value |

| Column | Kinetex PFP |

| Mobile Phase | Acetonitrile (33%) and 0.005M ammonium trifluoroacetate buffer (67%) |

| pH | 4.93 ± 0.03 |

| Elution Mode | Isocratic |

| Flow Rate | 0.350 mL/min |

| Detection | Diode Array Detection (DAD) |

| Wavelength | 262 nm |

Method Validation and Performance Parameters in Analytical Chemistry

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. europa.eu For 2-Amino-1-(4-fluorophenyl)propan-1-one, this involves a thorough evaluation of several key performance parameters to ensure the reliability and accuracy of the results. researchgate.netresearchgate.net

Accuracy, Precision, and Specificity

Accuracy refers to the closeness of the measured value to the true value. europa.eu It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. ikev.org For synthetic cathinones, methods are validated to ensure that the determined concentrations are close to the actual amounts present, with recovery rates for solid-phase extraction (SPE) prior to HPLC analysis typically ranging from 71% to 82%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.euikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

Intermediate precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. oup.com

For the analysis of cathinone derivatives, intra-day and inter-day precision values are expected to be low, with RSDs often less than 1.26% and 2.35% for the extraction process, demonstrating the method's high reproducibility. nih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In HPLC, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. researchgate.net Using a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis. researchgate.net The use of highly selective techniques like mass spectrometry provides an even greater degree of certainty in identification. researchgate.net

Linearity, Dynamic Range, and Limits of Detection/Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. researchgate.netscience.gov For 2-Amino-1-(4-fluorophenyl)propan-1-one, a linear relationship has been established over a concentration range of 25–2,400 ng/mL. nih.gov

The Dynamic Range is the concentration interval over which the method is shown to be linear, accurate, and precise. europa.eu For the assay of a substance, this range is typically 80% to 120% of the expected concentration. europa.euresearchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net These limits are crucial for analyzing trace amounts of the substance. For 2-Amino-1-(4-fluorophenyl)propan-1-one extracted from urine, the LOD has been reported as 40 ng/mL and the LOQ as 100 ng/mL. nih.gov These values can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.com

| Parameter | Definition | Typical Value for 4-FMC Analysis |

| Linearity Range | The range of concentrations where the response is proportional to concentration. | 25–2,400 ng/mL nih.gov |

| Correlation Coefficient (r²) | A measure of how well the calibration curve fits the linear regression. | >0.99 nih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 40 ng/mL (in urine) nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | 100 ng/mL (in urine) nih.gov |

Resolution in Complex Chemical Matrices

Analyzing 2-Amino-1-(4-fluorophenyl)propan-1-one in biological samples like urine or oral fluid presents a challenge due to the complexity of the matrix. oup.comresearchgate.netResolution in chromatography is the measure of the separation between two peaks. Achieving adequate resolution is essential to separate the analyte from endogenous matrix components and other potential drugs or metabolites that could interfere with quantification.

Strategies to improve resolution in complex matrices include:

Sample Preparation: Employing effective extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before chromatographic analysis. nih.govnih.gov

Chromatographic Selectivity: Optimizing the mobile phase composition, pH, and stationary phase (e.g., using PFP or C18 columns) to enhance the separation between the analyte and interfering peaks. nih.govnih.gov

Derivatization: As mentioned earlier, derivatization can alter the chromatographic properties of the analyte, potentially moving its peak away from interfering compounds and improving resolution. nih.gov

The selectivity of the analytical method is paramount and is evaluated by analyzing multiple blank matrix samples to ensure no endogenous interferences are present at the analyte's retention time. oup.com

Application in Reference Standard Development and Quality Control

Validated analytical methods are fundamental to the development and use of chemical reference standards. unodc.org A reference standard is a highly purified compound that is used as a measurement base for analytical tests. usp.org

The development of a reference standard for 2-Amino-1-(4-fluorophenyl)propan-1-one requires robust analytical methodologies to confirm its identity and purity. Techniques like HPLC are used to determine the purity of the material and to identify and quantify any impurities. The establishment of an in-house reference standard is a critical activity, often beginning with material from early research and development. bebpa.org

In quality control (QC) laboratories, reference standards are indispensable. usp.org They are used for:

Instrument Calibration: To generate calibration curves against which unknown samples are quantified.

Method Validation: To assess the performance of analytical methods, including accuracy and precision.

Identity Confirmation: By comparing the chromatographic retention time and spectral data of a sample with that of the reference standard.

The availability of well-characterized reference standards from official sources, such as those provided by pharmacopoeias, ensures consistency and comparability of analytical results across different laboratories. sigmaaldrich.comdcvmn.org The use of these standards in conjunction with a validated HPLC method allows for a high degree of confidence in the quality and integrity of analytical findings for 2-Amino-1-(4-fluorophenyl)propan-1-one. usp.org

Structure Activity Relationships Sar and Rational Design in Fluorinated Phenylpropanone Derivatives

Influence of Para-Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the para-position of the phenyl ring is a key feature in the rational design of phenylpropanone derivatives. This substitution profoundly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which collectively determine its biological activity.

Electronic Effects and Receptor/Transporter Binding Affinity

The fluorine atom is the most electronegative element, and its placement on the phenyl ring exerts a strong electron-withdrawing effect. tandfonline.commdpi.com This alters the electron density of the aromatic ring system. mdpi.com This modification can enhance the binding affinity of the compound for its biological targets, such as receptors and transporters. The change in electrostatic potential influences how the molecule interacts with amino acid residues within the binding pocket of a protein. benthamscience.com For instance, the electron-withdrawing nature of fluorine can modulate interactions with dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. bohrium.comnih.gov The small size of the fluorine atom (van der Waals radius of 1.47 Å) allows it to replace hydrogen (1.20 Å) with minimal steric hindrance, enabling it to participate in electrostatic and hydrogen-bond interactions that can increase drug-receptor binding. tandfonline.combenthamscience.com

Lipophilicity and Biological Membrane Permeability

A crucial factor for the activity of centrally-acting compounds is their ability to cross biological membranes, particularly the blood-brain barrier. Lipophilicity, often measured as the octanol-water partition coefficient (logP), is an excellent indicator of membrane permeability. nih.govnih.gov The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. tandfonline.combenthamscience.comnih.gov This enhanced lipophilicity facilitates the partitioning of the compound into lipid bilayers, thereby improving its ability to permeate cell membranes and reach its site of action within the central nervous system. nih.govnih.gov Studies have demonstrated an excellent correlation between logP values and membrane molar partitioning coefficients (logKp), confirming that even subtle changes in lipophilicity from fluorination can significantly affect membrane permeability. nih.govsoton.ac.uk

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Influence of Fluorine | Consequence for Biological Activity |

| Electronegativity | Increases electron-withdrawing effect | Modulates electrostatic interactions, potentially increasing receptor/transporter binding affinity. tandfonline.combenthamscience.com |

| Lipophilicity (logP) | Generally increases the value | Enhances permeability across biological membranes, such as the blood-brain barrier. nih.govnih.govnih.gov |

| Metabolic Stability | Blocks sites of metabolic attack | Increases resistance to enzymatic degradation, prolonging the compound's half-life. tandfonline.comacs.org |

Metabolic Resistance and Fluorine's Strategic Role

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway. By placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the phenyl ring, this site is effectively blocked from metabolic attack. acs.org This strategic placement prevents oxidative metabolism, which can reduce the compound's clearance, increase its bioavailability, and prolong its duration of action. tandfonline.comnih.gov

Impact of Amino Group and Carbonyl Substituents on Pharmacological Profiles

The amino group and the carbonyl group are fundamental pharmacophoric features of phenylpropanone derivatives. Modifications to these groups have a profound impact on the pharmacological profile. Studies on related synthetic cathinones show that the nature of the substituent on the amino group is a key determinant of activity and selectivity. nih.govresearchgate.net For instance, altering the alkyl chain length on the nitrogen atom or incorporating it into a cyclic structure (e.g., a pyrrolidine (B122466) ring) can dramatically change the compound's potency as an inhibitor of monoamine transporters like DAT and SERT. bohrium.comnih.gov The amino and carbonyl moieties are often involved in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the transporter binding site, anchoring the molecule in a specific orientation for optimal activity. mdpi.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry provides invaluable tools for understanding the structure-activity relationships of complex molecules without the need for exhaustive synthesis and testing. mdpi.com Techniques such as molecular modeling allow researchers to predict how structural modifications will affect a compound's properties and interactions with its biological target. mdpi.comnih.gov

Conformational Analysis

Conformational analysis is a critical aspect of molecular modeling that determines the three-dimensional arrangement of atoms in a molecule. mdpi.com The biological activity of a compound is intrinsically linked to its preferred conformation, as this dictates how well it can fit into the binding site of a receptor or enzyme. nih.gov For fluorinated phenylpropanone derivatives, computational methods are used to calculate the most stable, low-energy conformations. The presence of the highly electronegative fluorine atom can influence the molecule's conformation through stereoelectronic effects, which in turn affects its binding orientation and affinity. nih.gov X-ray crystallography provides experimental validation of these predicted conformations by determining the precise arrangement of atoms in the crystal lattice. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new molecules and understanding the structural features that govern their pharmacological effects.

For the class of para-substituted methcathinone (B1676376) analogs, including 4-fluoromethcathinone, QSAR analyses have been pivotal in elucidating the molecular determinants of their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govshulginresearch.net A key study investigated methcathinone and six of its para-substituted analogs by correlating their neurochemical and behavioral effects with specific physicochemical parameters of the substituents at the para-position of the phenyl ring. nih.gov The parameters examined included steric effects (Taft's steric parameter, Eₛ), electronic effects (Hammett's electronic parameter, σₚ), and lipophilicity (πₚ). nih.govnih.gov

The results of this QSAR analysis revealed that among the parameters studied, the steric bulk (Eₛ) of the para-substituent played the most significant role in determining the selectivity of these compounds for DAT versus SERT. nih.govnih.gov Specifically, a strong correlation was found between the Eₛ value and both the in vitro selectivity for DAT over SERT and the in vivo behavioral effects related to abuse potential. nih.gov This suggests that the physical size of the group at the para-position is a critical factor influencing how these molecules interact with the binding sites on monoamine transporters. nih.govnih.gov

While three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are powerful tools for understanding ligand-receptor interactions, specific CoMFA studies focusing exclusively on 4-fluoromethcathinone are not widely detailed in the literature. nih.gov However, the principles derived from 2D-QSAR studies on its close analogs provide robust data on its structure-activity relationships.

The table below summarizes the findings from a QSAR study on para-substituted methcathinone analogs, highlighting the relationship between the steric parameter of the substituent and the resulting monoamine transporter selectivity. nih.govnih.gov

| Compound | Para-Substituent | Steric Parameter (Eₛ) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|---|

| Methcathinone | -H | 1.24 | 57.7 | 1010 | 17.5 |

| 4-Fluoromethcathinone | -F | 0.78 | 84.7 | 1340 | 15.8 |

| 4-Chloromethcathinone | -Cl | 0.27 | 76.4 | 326 | 4.27 |

| 4-Bromomethcathinone | -Br | 0.08 | 101 | 273 | 2.70 |

| Mephedrone (B570743) | -CH₃ | 0.00 | 117 | 249 | 2.13 |

| 4-Trifluoromethyl-MCAT | -CF₃ | -1.16 | 1040 | 131 | 0.13 |

| Methedrone | -OCH₃ | -0.55 | 1710 | 168 | 0.10 |

Data adapted from Bonano et al. (2015) and Sakloth et al. (2015). The DAT/SERT ratio is calculated as (SERT EC₅₀) / (DAT EC₅₀), where a higher value indicates greater DAT selectivity. nih.govnih.gov

Design Principles for Modulating Pharmacological Selectivity

The rational design of fluorinated phenylpropanone derivatives aims to modify their chemical structure to achieve a desired pharmacological profile, primarily by altering their selectivity for different monoamine transporters. nih.gov The insights gained from SAR and QSAR studies provide fundamental principles for this targeted molecular modification.

Steric Bulk at the Para-Position: A primary design principle is the manipulation of steric bulk at the 4-position (para-position) of the phenyl ring. acs.org QSAR studies have demonstrated that substituents with low steric bulk (e.g., -H, -F) tend to confer selectivity towards the dopamine transporter (DAT). nih.govresearchgate.net Conversely, increasing the size of the substituent (e.g., -Br, -CH₃, -CF₃) enhances potency at the serotonin transporter (SERT), thereby decreasing the DAT/SERT selectivity ratio. nih.govacs.org This principle is attributed to differences in the size of the substrate-binding pockets, with SERT being able to accommodate larger substituents more readily than DAT. nih.gov Therefore, to design a compound with higher SERT activity, one would introduce a bulkier group at the para-position. researchgate.net

Halogenation: The type and position of halogen substituents also influence selectivity. Para-halogenated cathinones generally exhibit lower DAT/SERT inhibition ratios compared to their non-substituted or meta-substituted counterparts. acs.org Studies have shown that while 4-fluoromethcathinone is a substrate at DAT, SERT, and the norepinephrine (B1679862) transporter (NET), larger halogens like chlorine and bromine further increase affinity and potency at SERT. researchgate.net

These principles allow for the strategic modification of the 2-Amino-1-(4-fluorophenyl)propan-1-one scaffold to fine-tune its pharmacological selectivity. By systematically altering substituents on the phenyl ring, it is possible to rationally design new derivatives with modulated potency and preference for specific monoamine transporters, thereby tailoring their potential therapeutic or psychoactive effects.

Advanced Research Applications and Future Perspectives for 2 Amino 1 4 Fluorophenyl Propan 1 One

Utility as a Versatile Precursor in Complex Organic Synthesis

The molecular architecture of 2-Amino-1-(4-fluorophenyl)propan-1-one makes it a valuable starting block for the synthesis of more complex molecules. mdpi.com Its reactive amino and keto functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. Researchers utilize this compound as a precursor for creating a range of derivatives and analogues for further study.

The synthesis of novel heterocyclic compounds is a key area where this precursor is employed. For instance, the core structure can be modified to create pyrazole (B372694) derivatives, which have shown potential as selective inhibitors of enzymes like p38 MAP kinase. nih.gov Similarly, it can be used in multicomponent reactions to generate highly substituted pyridones. researchgate.net The presence of the fluorine atom on the phenyl ring is particularly significant, as fluorine substitution can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, which are crucial considerations in drug design. beilstein-journals.orgstackexchange.com

The aminoketone structure is a common feature in many biologically active compounds, and using 2-Amino-1-(4-fluorophenyl)propan-1-one allows for the systematic exploration of structure-activity relationships (SAR). By serving as a foundational scaffold, it facilitates the synthesis of libraries of related compounds where specific parts of the molecule are altered to observe the effect on biological activity. nih.gov This approach is fundamental in medicinal chemistry for optimizing lead compounds.

| Synthetic Application | Resulting Compound Class | Reference |

| Precursor for Enzyme Inhibitors | Pyrazole Derivatives | nih.gov |

| Multicomponent Reactions | Substituted Pyridones | researchgate.net |

| Foundational Scaffold for SAR | Diverse Biologically Active Analogues | nih.gov |

Development of Chemical Probes for Neurotransmitter Systems

Amino acids and their derivatives are fundamental to neurotransmission, acting as neurotransmitters, neuromodulators, or their precursors. nih.gov The structural similarity of 2-Amino-1-(4-fluorophenyl)propan-1-one to naturally occurring neurochemicals makes its scaffold a promising starting point for the development of chemical probes to study neurotransmitter systems. These probes are essential tools for visualizing and understanding the complex signaling pathways in the brain. ucla.edu

A significant application in this area is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. nih.gov By incorporating a positron-emitting radionuclide, such as Fluorine-18, into the molecule, researchers can create tracers that bind to specific targets in the brain, such as receptors or transporters. The fluorine atom already present in 2-Amino-1-(4-fluorophenyl)propan-1-one can sometimes be replaced with its radioactive isotope, ¹⁸F, to create PET ligands. nih.govthno.org These probes allow for the non-invasive imaging and quantification of their targets in living subjects, providing invaluable insights into neurological disorders and the effects of drugs. nih.gov

The development of these probes requires careful molecular design to ensure high affinity and selectivity for the intended target, as well as appropriate pharmacokinetic properties to allow for effective brain imaging. The 4-fluorophenyl group is a common motif in many successful central nervous system (CNS) drugs and PET tracers, suggesting the utility of this core structure in developing new imaging agents.

Exploration in Pharmacological Tool Development

Beyond imaging, the scaffold of 2-Amino-1-(4-fluorophenyl)propan-1-one is explored for the development of pharmacological tools. These are molecules designed to interact with specific biological targets, such as receptors or enzymes, to elucidate their physiological or pathological roles. nih.gov Such tools can include agonists that activate a receptor, antagonists that block it, or inhibitors that prevent an enzyme's function.

The development of such tools often involves synthesizing a series of analogues based on the core structure and evaluating their activity. nih.gov For example, derivatives of this compound can be tested for their ability to interact with various neurotransmitter receptors, such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862), given its structural resemblance to cathinone (B1664624) and its derivatives which are known to affect these systems. nih.gov

These pharmacological tools are crucial for basic research, allowing scientists to probe the function of specific proteins in cellular and animal models. This can lead to a better understanding of diseases and the identification of new therapeutic targets. The systematic modification of the 2-Amino-1-(4-fluorophenyl)propan-1-one structure provides a platform for discovering novel modulators of biological activity. nih.gov

| Tool Type | Potential Target | Research Application |

| PET Ligand | Neurotransmitter Transporters/Receptors | In vivo brain imaging |

| Receptor Agonist/Antagonist | Dopamine/Serotonin Receptors | Studying receptor function |

| Enzyme Inhibitor | Kinases, etc. | Elucidating signaling pathways |

Contribution to Fundamental Understanding of Structure-Mechanism Relationships

Studying 2-Amino-1-(4-fluorophenyl)propan-1-one and its derivatives contributes significantly to the fundamental understanding of structure-mechanism relationships. The presence of the fluorine atom provides a unique opportunity to investigate the effects of halogen substitution on molecular properties and reactivity. beilstein-journals.org

Fluorine is highly electronegative and can exert a powerful inductive effect, influencing the reactivity of nearby functional groups. stackexchange.com For example, the reactivity of the carbonyl group in α-fluoroketones can be subtly different from their non-fluorinated or other halogenated counterparts due to conformational and stereoelectronic effects. beilstein-journals.org Studying these differences helps to refine theoretical models of chemical reactivity. The high energy barrier for the fluoro ketone to access reactive conformations can make it slightly less reactive than chloro or bromo derivatives, a counterintuitive finding that deepens the understanding of orbital interactions. beilstein-journals.org

In a biological context, the fluorine atom can alter how a molecule binds to a protein target. It can change the acidity of nearby protons, participate in hydrogen bonding, or have specific interactions with the protein's active site. nih.gov By comparing the activity of fluorinated compounds with their non-fluorinated analogues, researchers can deduce the specific interactions that are critical for biological function. This knowledge is invaluable for the rational design of more potent and selective drugs. nih.gov

Emerging Analytical Challenges and Innovations in the Field

The proliferation of new synthetic compounds, including derivatives of cathinone like 2-Amino-1-(4-fluorophenyl)propan-1-one, presents significant analytical challenges for forensic and clinical laboratories. bioanalysis-zone.comresearchgate.net The structural similarity among these compounds makes their individual identification and quantification difficult, especially in complex biological matrices. mdpi.com

Traditional screening methods may not be specific enough to distinguish between closely related analogues. nih.gov This has driven innovation in analytical chemistry, leading to the development and application of more sophisticated techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) has become a vital tool for the unambiguous identification of these compounds. nih.govnih.gov

Furthermore, nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation, although its lower sensitivity can be a limitation. mdpi.com To address this, new approaches are being developed, including the use of computational modeling to predict NMR spectra, which can aid in the interpretation of experimental data for new and uncharacterized substances. researchgate.net The development of rapid, portable, and cost-effective detection methods, such as electrochemical sensors and paper-based devices, is also an active area of research to meet the challenges posed by the continuous emergence of new psychoactive substances. acs.orgsutcliffe-research.org

| Analytical Technique | Application | Advantage |

| LC-HRMS/GC-HRMS | Identification & Quantification | High sensitivity and specificity |

| NMR Spectroscopy | Structural Elucidation | Definitive structure confirmation |

| Electrochemical Sensors | Rapid Screening | Portability and on-site detection |

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(4-fluorophenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor, such as 1-(4-fluorophenyl)-2-nitropropan-1-one, using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under H₂ pressure). Solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) are critical to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the structural identity of 2-amino-1-(4-fluorophenyl)propan-1-one be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–7.8 ppm for fluorophenyl) and the ketone/amine groups. Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 167.18 (C₉H₁₀FNO). Fourier-transform infrared spectroscopy (FTIR) identifies characteristic stretches: ν ~1700 cm⁻¹ (C=O) and ν ~3300 cm⁻¹ (N-H) .

Q. What analytical techniques are suitable for assessing purity, and how should method validation be conducted?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 254 nm) is standard. Validate methods by spiking with known impurities (e.g., nitro precursors) and assessing recovery rates (≥95%). Karl Fischer titration quantifies residual solvents/water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the conformational stability of 2-amino-1-(4-fluorophenyl)propan-1-one?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31Gbasis set) to optimize geometry and calculate intramolecular hydrogen bonding (N-H···O=C). Compare with experimental X-ray crystallography** data (e.g., SHELXL refinement ) to validate torsional angles and planarity of the fluorophenyl group. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Use Mercury CSD to compare packing motifs and hydrogen-bonding networks across polymorphs. For ambiguous electron density maps (e.g., disordered fluorine atoms), employ TWINABS for twinned data correction and SHELXD for phase refinement. Validate with residual density plots (R₁ < 0.05) .

Q. How does the fluorophenyl substituent influence the compound’s pharmacological activity compared to non-fluorinated analogs?

- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) targeting receptors like monoamine transporters. Compare binding affinities with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl). Validate via radioligand displacement assays (e.g., [³H]citalopram for serotonin transporter). Fluorine’s electronegativity may enhance membrane permeability (logP ~1.2) .

Q. What experimental approaches detect and quantify degradation products under stressed conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) followed by LC-MS/MS to identify products (e.g., deaminated or oxidized species). Use Q-TOF for accurate mass determination and NMR for structural elucidation. Stability-indicating methods should achieve resolution ≥2.0 between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.